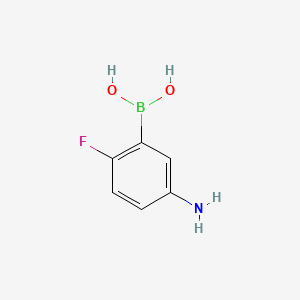

5-Amino-2-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-amino-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMVORRMKESPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405526 | |

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873566-74-6 | |

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and expected analytical characterization based on established chemical principles and data from analogous compounds.

Introduction

This compound (CAS RN: 873566-74-6) is an aromatic boronic acid derivative incorporating both an amine and a fluorine substituent.[1] This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the fluorine atom can significantly influence the electronic properties and metabolic stability of resulting molecules, a desirable feature in drug discovery. The amino group provides a convenient handle for further functionalization or for modulating the compound's physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 873566-74-6 | [1] |

| Molecular Formula | C₆H₇BFNO₂ | [1] |

| Molecular Weight | 154.93 g/mol | [1] |

| Appearance | Off-white to light brown solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 382.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.34 g/cm³ (Predicted) | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are based on established procedures for analogous transformations.

Step 1: Protection of the Amino Group - Synthesis of N-(5-Bromo-2-fluorophenyl)acetamide

-

Objective: To protect the reactive amino group as an acetamide to prevent interference in the subsequent lithiation step.

-

Procedure:

-

To a stirred solution of 5-bromo-2-fluoroaniline (1.0 eq) in pyridine at 0 °C, slowly add acetic anhydride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(5-bromo-2-fluorophenyl)acetamide.

-

Step 2: Lithiation and Borylation - Synthesis of 2-(5-Acetamido-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Objective: To introduce the boronic ester functionality at the position of the bromine atom via a lithium-halogen exchange.

-

Procedure:

-

Dissolve N-(5-bromo-2-fluorophenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add isopropoxy-pinacolborane (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, 2-(5-acetamido-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be purified by column chromatography on silica gel.

-

Step 3: Deprotection - Synthesis of this compound

-

Objective: To remove the acetyl protecting group to yield the final product.

-

Procedure:

-

Suspend 2-(5-acetamido-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 3 M HCl).

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and adjust the pH to approximately 7 with a base (e.g., NaOH solution).

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization.

-

Characterization

Due to the lack of publicly available experimental data, the following characterization information is based on predictions and typical values for similar fluorinated phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | m | 3H | Aromatic protons |

| ~5.5 | br s | 2H | -NH₂ |

| ~8.0 | br s | 2H | -B(OH)₂ |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~160 (d, J ≈ 240 Hz) | C-F |

| ~145 | C-NH₂ |

| ~120 - 130 | Aromatic CH |

| Not observed | C-B |

Note: The carbon attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the synthesized compound.

Expected Mass Spectrometry Data (ESI+):

| m/z | Interpretation |

| 156.0 | [M+H]⁺ |

| 138.0 | [M+H - H₂O]⁺ |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization process.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and characterization of this compound. While a definitive, published protocol is not currently available, the proposed synthetic route, based on well-established organometallic and protection group chemistry, provides a strong foundation for its successful preparation in a laboratory setting. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The availability of this versatile building block is anticipated to facilitate further advancements in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Amino-2-fluorophenylboronic acid. The information is curated for researchers and professionals in drug development and chemical synthesis, with a focus on clear data presentation, detailed experimental protocols, and logical visualizations to support laboratory work and further research.

Core Physicochemical Properties

This compound is an organoboron compound featuring an aromatic ring substituted with an amino group, a fluorine atom, and a boronic acid moiety. These functional groups dictate its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1]

Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BFNO₂ | [1][2] |

| Molecular Weight | 154.93 g/mol | [1] |

| Appearance | Gray powder | [3] |

| Boiling Point | 382.1 °C at 760 mmHg | [1][4] |

| Density | 1.34 g/cm³ | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available. Likely soluble in polar organic solvents like DMSO and methanol; solubility in water is expected to be limited but influenced by pH. | |

| pKa | Not available. The pKa of the isomeric 2-Amino-5-fluorobenzeneboronic acid is predicted to be 7.80 ± 0.53, which can serve as a rough estimate.[5] The acidity of arylboronic acids is influenced by substituents on the aromatic ring.[6] | |

| logP | Not available. | |

| Purity | ≥96% | [3] |

| Storage Conditions | Store at 2-8°C or room temperature in a dry, well-ventilated place.[1][7][8] For long-term stability, refrigeration under an inert atmosphere is recommended as boronic acids can be moisture-sensitive.[9] |

Chemical Structure and Purity Analysis

The structural arrangement of functional groups is critical to the utility of this compound in chemical synthesis.

Caption: Chemical structure of this compound.

Purity Determination Workflow

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of arylboronic acids. The following diagram outlines a typical workflow for this analytical procedure.

Caption: A generalized workflow for determining the purity of an organic compound using HPLC.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the key physicochemical properties of this compound.

3.1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound melts to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the compound is finely powdered by grinding a small amount with a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is advised).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2.[3][7]

-

3.2. Solubility Determination

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

-

Materials: Test tubes, vortex mixer, analytical balance, volumetric flasks, and a selection of solvents (e.g., water, ethanol, DMSO, acetone, hexane).

-

Procedure (Qualitative):

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely. Classify as soluble, partially soluble, or insoluble.[8]

-

-

Procedure (Quantitative):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of solvent in a sealed vial.

-

Agitate the solution at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the solution to remove undissolved solid.

-

Dilute a known volume of the filtrate with a suitable solvent.

-

Determine the concentration of the compound in the diluted filtrate using an analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

3.3. pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant(s) of the compound.

-

Apparatus: pH meter with a combination electrode, automatic titrator or burette, beaker, magnetic stirrer.

-

Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), standardized solution of a strong acid (e.g., 0.1 M HCl), high-purity water (carbonate-free), and an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Procedure:

-

Dissolve an accurately weighed amount of the compound in a known volume of water (or a co-solvent if solubility is low) containing the inert electrolyte.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized base, recording the pH after each incremental addition of titrant.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to locate the equivalence point precisely.[10][11]

-

3.4. logP Determination (Shake-Flask Method)

-

Objective: To determine the octanol-water partition coefficient, a measure of lipophilicity.

-

Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), centrifuge, analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

Dissolve a small, accurately weighed amount of the compound in either the water-saturated octanol or the octanol-saturated water, depending on its expected solubility.

-

Add a known volume of this stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

-

Seal the flask and shake it vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium.

-

Separate the two phases, typically by centrifugation to ensure a clean separation.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 873566-74-6 [chemicalbook.com]

- 3. This compound 96% | CAS: 873566-74-6 | AChemBlock [achemblock.com]

- 4. CAS 873566-74-6 | this compound - Synblock [synblock.com]

- 5. 2-AMINO-5-FLUOROBENZENEBORONIC ACID | 1040400-87-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, HCl | 1256355-65-3 [m.chemicalbook.com]

- 8. 873566-74-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Aminomethyl-5-fluorophenyl-boronic acid | C7H9BFNO2 | CID 2782820 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 5-Amino-2-fluorophenylboronic Acid (CAS: 873566-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectral characteristics, synthesis protocols, and significant applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and drug discovery.

Physicochemical and Spectral Properties

This compound is a substituted arylboronic acid featuring a fluorine atom ortho to the boronic acid group and an amino group in the meta position. These substitutions significantly influence its reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 873566-74-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇BFNO₂ | [1][3][4] |

| Molecular Weight | 154.93 g/mol | [1][3] |

| IUPAC Name | (5-amino-2-fluorophenyl)boronic acid | [4] |

| Boiling Point | 382.1 °C at 760 mmHg | [1] |

| Density | 1.34 g/cm³ | [1] |

| Flash Point | 184.9 °C | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Table 2: Predicted Spectral Data

While specific experimental spectra for this compound are not widely published, the following table outlines the expected characteristics based on its molecular structure.

| Spectrum | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (approx. 6.5-7.5 ppm) showing complex splitting patterns due to proton-proton and proton-fluorine coupling. A broad singlet corresponding to the amino (-NH₂) protons and a broad singlet for the boronic acid (-B(OH)₂) protons. |

| ¹³C NMR | Six distinct signals in the aromatic region. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant. The carbon bonded to the boron atom will also exhibit a characteristic chemical shift. |

| ¹⁹F NMR | A single resonance, likely a multiplet, due to coupling with neighboring aromatic protons. |

| ¹¹B NMR | A broad singlet characteristic of a trigonal planar boronic acid, typically in the range of 25-35 ppm. |

| Mass Spec (MS) | Expected molecular ion peak (M+) corresponding to its molecular weight. |

Synthesis and Purification

The synthesis of substituted phenylboronic acids often proceeds via a lithium-halogen exchange followed by reaction with a borate ester. A representative protocol, adapted from the synthesis of structurally similar compounds, is provided below.[6]

Caption: General synthetic workflow for aminofluorophenylboronic acids.

Experimental Protocol: Synthesis

-

Amine Protection: Dissolve the starting material (e.g., 4-bromo-2-fluoroaniline) in a suitable aprotic solvent like tetrahydrofuran (THF). Add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete as monitored by TLC.

-

Lithiation and Borylation: Cool the solution of the protected aniline to -78°C under an inert atmosphere (e.g., nitrogen or argon). Add n-butyllithium dropwise and stir for approximately one hour. Subsequently, add triisopropyl or trimethyl borate dropwise and allow the mixture to slowly warm to room temperature overnight.

-

Hydrolysis and Deprotection: Quench the reaction by adding an aqueous acid solution (e.g., 2M HCl). This hydrolyzes the boronate ester and simultaneously removes the amine protecting group. Stir vigorously for several hours.

-

Workup: Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Experimental Protocol: Purification

The crude product can be purified by recrystallization.[7]

-

Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Applications and Key Reactions

This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions and as a structural motif in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for synthesizing biaryl and substituted aromatic compounds.[8] Boronic acids like this compound serve as the organoboron component in this reaction. The electron-withdrawing nature of the fluorine atom can enhance the rate of transmetalation, making it a highly effective coupling partner.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Reaction

A general procedure for the coupling of an aryl halide with this compound is as follows:[10]

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or THF and water.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Discovery

The unique combination of functional groups makes this molecule a valuable scaffold in drug design.[1] Boron-containing compounds, particularly boronic acids, have gained significant attention since the approval of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.[11][12]

Caption: Structural contributions to utility in drug design.

-

Fluorine Atom: The incorporation of fluorine is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[13]

-

Amino Group: The amino group serves as a hydrogen bond donor or acceptor and can be protonated to improve aqueous solubility. It also provides a reactive site for further chemical modification.

-

Boronic Acid Moiety: This functional group can form reversible covalent bonds with diols, a property exploited in glucose sensors.[14] In drug design, it acts as a key pharmacophore that can interact with active site residues of enzymes, such as the threonine residue in proteasomes.[12]

Safety, Handling, and Reactivity

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

Table 3: Hazard Information (based on related compounds)

| Hazard | Description |

| Skin Corrosion/Irritation | Causes skin irritation.[15][16] |

| Eye Damage/Irritation | Causes serious eye irritation.[15][16] |

| STOT—Single Exposure | May cause respiratory irritation.[16] |

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Use in a well-ventilated area or under a chemical fume hood.[17]

-

Handling: Avoid dust formation and inhalation.[16][17] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[1][17]

-

Stability and Reactivity: The compound is stable under recommended storage conditions.[17] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[16][17] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.[16][17]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 873566-74-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 96% | CAS: 873566-74-6 | AChemBlock [achemblock.com]

- 5. CAS 873566-74-6 | this compound - Synblock [synblock.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

The Ortho-Fluoro Effect: An In-depth Technical Guide to the Reactivity of Ortho-Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Phenylboronic acids, as key building blocks in palladium-catalyzed cross-coupling reactions, are of particular interest. This technical guide provides a comprehensive overview of the reactivity of ortho-fluorinated phenylboronic acids, offering insights into the nuanced interplay of electronic and steric effects that govern their behavior in synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

The Unique Profile of Ortho-Fluorinated Phenylboronic Acids

The introduction of a fluorine atom at the ortho position of a phenylboronic acid imparts a unique set of properties that distinguish it from its meta, para, and non-fluorinated analogs. These properties are a direct consequence of fluorine's high electronegativity and small van der Waals radius.

Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine substituent increases the Lewis acidity of the boron center.[1] This can facilitate the formation of the boronate species required for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

Steric Effects: Despite its small size, an ortho-substituent can introduce steric hindrance around the boronic acid moiety. This can impede the approach of the bulky palladium catalyst complex, potentially slowing down the rate of transmetalation.[1] The general reactivity trend for sterically hindered substrates often follows para > meta >> ortho.[2]

Intramolecular Interactions: In the solid state, ortho-fluorophenylboronic acids can form weak intramolecular B-O-H···F hydrogen bonds. While these bonds are generally not strong enough to significantly alter the crystal structure, they are a notable feature of these molecules.

The overall reactivity of ortho-fluorinated phenylboronic acids is a fine balance between these activating electronic effects and potentially deactivating steric effects.

Data Presentation: A Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling

While a definitive, single-study, side-by-side comparison under identical conditions is scarce in the literature, the following tables summarize representative data to illustrate the reactivity of fluorinated phenylboronic acids.

Table 1: Comparative Performance of Phenylboronic Acid and Fluorinated Analogs in Suzuki-Miyaura Coupling

| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | ~50 | [3] |

| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | 67.1 | [3] |

| 2,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | Not Reported | [4] |

| 3,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | Not Reported | [3] |

| Pentafluorophenylboronic Acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 | Not Reported | [3] |

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Suzuki-Miyaura Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides

| Coupling Partner (Aryl Halide) | Substituent Type | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Electron-withdrawing | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |

| 4-Bromotoluene | Electron-donating | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |

| 4-Chloroanisole | Electron-donating | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |

| 2-Chloropyridine | Heteroaryl | Pd(OAc)₂ / RuPhos | K₂CO₃ | sec-BuOH | 100 | 18 | 85 |

Data adapted from a compilation of sources for 2,5-difluorophenylboronic acid.[5][6]

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura cross-coupling reactions involving ortho-fluorinated phenylboronic acids. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling with 2,5-Difluorophenylboronic Acid

Materials:

-

Aryl halide (1.0 equiv)

-

2,5-Difluorophenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, THF/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), 2,5-difluorophenylboronic acid (1.2-1.5 equiv), the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[5][7]

Microwave-Assisted Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid

Materials:

-

2-Fluoropyridine-3-boronic acid (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent system (e.g., 4:1 mixture of dioxane and water)

Procedure:

-

Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add 2-fluoropyridine-3-boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition: Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

-

Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate key concepts related to the reactivity of ortho-fluorinated phenylboronic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. pubs.acs.org [pubs.acs.org]

Stability of Aminophenylboronic Acids in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aminophenylboronic acids in solution, a critical consideration for their application in pharmaceutical development, diagnostics, and chemical synthesis. Understanding the degradation pathways and the factors that influence stability is paramount for ensuring the quality, efficacy, and safety of products containing these versatile molecules.

Introduction to Aminophenylboronic Acids and Their Stability

Aminophenylboronic acids (APBAs) are a class of organic compounds characterized by a phenyl ring substituted with both an amino group and a boronic acid moiety (-B(OH)₂). This unique combination of functional groups imparts valuable properties, including the ability to form reversible covalent bonds with diols, which is exploited in glucose sensors and drug delivery systems. However, the boronic acid group is also susceptible to several degradation pathways in solution, which can impact its performance and shelf-life. The primary stability concerns for APBAs in solution are dehydration to boroxines, oxidative degradation, and interactions with solution components.

Major Degradation Pathways and Influencing Factors

The stability of aminophenylboronic acids in solution is primarily influenced by pH, temperature, solvent composition, and the presence of oxidizing agents or diols. The main degradation and equilibrium pathways are detailed below.

Dehydration and Boroxine Formation

In non-aqueous or low-water content solutions, phenylboronic acids can undergo reversible intermolecular dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[1][2][3][4] This equilibrium is highly dependent on the concentration of water in the system.

Reaction: Boronic Acid-Boroxine Equilibrium

The formation of boroxine is an entropically driven process due to the release of three water molecules.[3][5] Consequently, higher temperatures can favor boroxine formation.[5] The presence of electron-donating groups on the phenyl ring, such as the amino group in APBAs, is also known to support the formation of the corresponding boroxine.[3][5] While boroxines can be reactive in certain applications like Suzuki-Miyaura couplings, their formation represents a change in the chemical entity from the parent boronic acid and needs to be controlled for consistent formulation.[2][3]

Oxidative Degradation

A significant and irreversible degradation pathway for boronic acids is oxidative deboronation, which results in the cleavage of the carbon-boron bond to form the corresponding phenol (in this case, aminophenol).[6][7] This reaction is particularly relevant in biological systems and formulations exposed to air or reactive oxygen species (ROS).

The mechanism of oxidation, for instance by hydrogen peroxide, involves the attack of a peroxide species on the electron-deficient boron atom, followed by a rate-limiting 1,2-migration of the phenyl group from boron to oxygen.[7] The resulting borate ester is then rapidly hydrolyzed to the phenol and boric acid.

The rate of oxidative degradation is pH-dependent.[7] The boronate form (R-B(OH)₃⁻), which is more prevalent at pH values above the pKa of the boronic acid, is generally more susceptible to oxidation than the neutral trigonal form (R-B(OH)₂).[7]

Interaction with Diols

Aminophenylboronic acids are well-known for their ability to form reversible covalent esters with compounds containing 1,2- or 1,3-diol moieties. This interaction is the basis for their use in glucose sensing. The formation of these boronate esters is also pH-dependent, with the reaction being more favorable at pH values above the pKa of the boronic acid, where the tetrahedral boronate species is present.[8][9]

While this is an intended interaction in many applications, it can be a stability concern in pharmaceutical formulations where excipients such as mannitol, sorbitol, or glycerol, all of which are polyols, may be present. The formation of boronate esters with these excipients can alter the availability and properties of the active aminophenylboronic acid derivative.

Quantitative Stability Data

Table 1: Second-Order Rate Constants for the Oxidation of Phenylboronic Acid (PBA) by Hydrogen Peroxide at 25°C [7]

| pH | Observed Rate Constant (k_obs) [M⁻¹s⁻¹] |

| 5.0 | ~0.01 |

| 6.0 | ~0.1 |

| 7.0 | ~1.0 |

| 7.4 | ~2.5 |

| 8.0 | ~10 |

| 9.0 | ~40 |

| 10.0 | ~50 |

Note: This data is for phenylboronic acid and serves as an approximation. The presence of the amino group on the phenyl ring will likely alter these rates.

Table 2: General Stability and Storage Recommendations for Aminophenylboronic Acids

| Form | Storage Condition | Recommended Duration | Reference(s) |

| Solid (monohydrate) | -20°C, protected from light | 3 years | [6] |

| Solid (monohydrate) | 4°C, protected from light | 2 years | [6] |

| Solution in Solvent | -80°C, protected from light | 6 months | [1] |

| Solution in Solvent | -20°C, protected from light | 1 month | [1] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of aminophenylboronic acids in solution requires a systematic approach, often involving forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[10][11][12][13]

Objective: To generate potential degradation products of the aminophenylboronic acid under various stress conditions.

General Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the aminophenylboronic acid in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl to the stock solution. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days, with sampling at intermediate time points).[12]

-

Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH to the stock solution. Incubate under the same conditions as acid hydrolysis.[12]

-

Oxidation: Add an equal volume of a 0.1% to 3% solution of hydrogen peroxide (H₂O₂) to the stock solution. Incubate at room temperature for up to 7 days, with protection from light.[11][12]

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven.[12]

-

Photostability: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Neutralization: After the desired exposure time, neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable stability-indicating analytical method.

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose.[14][15][16]

Objective: To develop an HPLC method that separates the parent aminophenylboronic acid from all potential degradation products.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

-

Mobile Phase A: 0.1% trifluoroacetic acid or a phosphate buffer in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where the aminophenylboronic acid and its potential degradation products have significant absorbance (e.g., 254 nm or 280 nm).

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for the aminophenylboronic acid is pure and that all degradation products are well-resolved from it in the chromatograms of the stressed samples.

Structural Elucidation of Degradation Products

Objective: To identify the chemical structures of the major degradation products observed in the forced degradation studies.

Techniques:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the degradation products, which is crucial for their identification.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information. ¹H, ¹³C, and ¹¹B NMR can be used to characterize the parent compound and its degradation products.[8][9] ¹¹B NMR is particularly useful for studying the equilibrium between the boronic acid and boronate esters or boroxines.[8][9]

Conclusion

The stability of aminophenylboronic acids in solution is a multifaceted issue that is critical to their successful application. The primary pathways of concern are the reversible dehydration to boroxines and the irreversible oxidative degradation to aminophenols. These processes are significantly influenced by the solution environment, including water content, pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, coupled with robust stability testing using validated analytical methods, is essential for the development of stable and effective formulations and for ensuring the reliability of APBA-based systems in research and diagnostics. While quantitative kinetic data for aminophenylboronic acids are still emerging, the principles outlined in this guide provide a solid framework for managing their stability in solution.

References

- 1. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Boroxine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpp.com [ijrpp.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. japsonline.com [japsonline.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluorophenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorophenylboronic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the fluoro and amino functionalities on the phenylboronic acid scaffold allows for diverse chemical modifications and the synthesis of complex molecules with potential therapeutic applications. The boronic acid moiety is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a discussion of alternative synthetic strategies.

Synthetic Pathways

The primary route for the synthesis of this compound involves a multi-step process starting from a commercially available precursor. The most common and well-documented strategy for analogous compounds involves the protection of an amino group on a haloaniline, followed by a lithium-halogen exchange, borylation, and subsequent deprotection. An alternative, though less detailed in the literature for this specific molecule, is the reduction of a nitro group to an amine.

Primary Synthetic Route: Lithiation-Borylation

A plausible and effective synthetic route for this compound is adapted from the detailed synthesis of its isomer, 4-amino-3-fluorophenylboronic acid.[1][2] This method involves a three-step process starting from 5-bromo-2-fluoroaniline.

-

Protection of the Amino Group: The amino group of 5-bromo-2-fluoroaniline is first protected to prevent it from reacting with the organolithium reagent in the subsequent step. A common protecting group for this purpose is the trimethylsilyl (TMS) group, which can be introduced by reacting the aniline with a silylating agent like n-butyllithium followed by a TMS source, or more directly with other silylating agents.

-

Lithium-Halogen Exchange and Borylation: The protected bromo-fluoroaniline then undergoes a lithium-halogen exchange at low temperature, typically using an organolithium reagent such as tert-butyllithium. The resulting aryllithium species is then quenched with a borate ester, such as trimethyl borate or triisopropyl borate, to form the boronate ester.

-

Deprotection/Hydrolysis: The final step is the acidic hydrolysis of the protecting group and the boronate ester to yield the desired this compound.

The overall synthetic scheme is depicted below:

References

5-Amino-2-fluorophenylboronic Acid Analogues: A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Amino-2-fluorophenylboronic acid and its analogues represent a class of synthetic compounds with significant potential in medicinal chemistry and drug discovery. The presence of the boronic acid moiety, a versatile functional group, allows for covalent interactions with biological targets, particularly serine proteases. The fluorine and amino substituents on the phenyl ring provide opportunities for modulating the compound's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, as well as for introducing further structural diversity. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound analogues, with a focus on their role as enzyme inhibitors.

Core Compound: this compound

This compound serves as a key building block for the synthesis of a variety of derivatives. Its chemical structure and basic properties are summarized below.

| Property | Value |

| CAS Number | 873566-74-6 |

| Molecular Formula | C₆H₇BFNO₂ |

| Molecular Weight | 154.93 g/mol |

Synthesis of this compound Analogues

The primary route for generating analogues of this compound involves the modification of the amino group, typically through acylation to form a series of N-substituted amides. A general synthetic scheme is presented below.

Experimental Protocol: General Procedure for N-Acylation

The following protocol is a generalized procedure for the synthesis of N-acyl derivatives of this compound based on standard amide bond formation techniques.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

-

Acylation:

-

Using Acyl Chlorides: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Using Carboxylic Acids: To a separate flask, dissolve the desired carboxylic acid (1.1 equivalents) and a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) in an aprotic solvent. Stir for 15-30 minutes to form the active ester, then add this solution to the mixture containing this compound. Stir at room temperature for 12-24 hours.

-

-

Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acyl-5-amino-2-fluorophenylboronic acid analogue.

Physicochemical and Biological Properties of Analogues

The properties of this compound analogues can be tuned by varying the N-acyl substituent. The electron-withdrawing or -donating nature of the substituent can influence the pKa of the boronic acid, which is a critical parameter for its interaction with the serine residue in the active site of proteases. The overall lipophilicity and steric bulk of the analogue will affect its solubility, cell permeability, and binding affinity to the target enzyme.

| Analogue (N-substituent) | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Predicted pKa | Hypothetical IC50 (µM) |

| Acetyl | C₈H₉BFNO₃ | 196.97 | 0.85 | 8.2 | 50 |

| Benzoyl | C₁₃H₁₁BFNO₃ | 259.05 | 2.35 | 8.0 | 25 |

| 4-Fluorobenzoyl | C₁₃H₁₀BF₂NO₃ | 277.04 | 2.55 | 7.8 | 15 |

| 4-Methoxybenzoyl | C₁₄H₁₃BFNO₄ | 289.07 | 2.30 | 8.1 | 30 |

| Cyclohexanecarbonyl | C₁₃H₁₇BFNO₃ | 277.09 | 2.50 | 8.3 | 40 |

Mechanism of Action: Serine Protease Inhibition

Boronic acid-based inhibitors, including analogues of this compound, typically act as transition-state analogues for serine proteases. The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

Experimental Protocol: Enzyme Inhibition Assay

The inhibitory potency of the synthesized analogues can be determined using a standard in vitro enzyme inhibition assay.

-

Reagents and Buffers: Prepare a suitable assay buffer (e.g., Tris-HCl or HEPES at physiological pH), the target serine protease (e.g., thrombin, chymotrypsin), and a corresponding chromogenic or fluorogenic substrate.

-

Inhibitor Preparation: Prepare stock solutions of the this compound analogues in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Structure-Activity Relationship (SAR) and Drug Development Workflow

The development of potent and selective inhibitors requires a systematic exploration of the structure-activity relationship. The general workflow involves iterative cycles of design, synthesis, and biological evaluation.

Conclusion and Future Directions

This compound provides a valuable scaffold for the design of novel enzyme inhibitors. By systematically modifying the amino group and exploring other positions on the phenyl ring, it is possible to develop potent and selective inhibitors for a range of serine proteases and potentially other enzyme classes. Future research in this area should focus on the synthesis and evaluation of a broader range of analogues to establish more comprehensive structure-activity relationships. Furthermore, exploration of their efficacy and safety in cellular and in vivo models will be crucial for translating the potential of these compounds into therapeutic applications. The strategic incorporation of fluorine can also be leveraged to improve pharmacokinetic properties, leading to the development of drug candidates with enhanced metabolic stability and bioavailability.

Spectroscopic and Analytical Profile of 5-Amino-2-fluorophenylboronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 5-Amino-2-fluorophenylboronic acid (CAS 873566-74-6). Due to the limited availability of public experimental data for this specific compound, this document presents expected spectroscopic characteristics based on the analysis of structurally related molecules. It also outlines detailed, generalized experimental protocols for acquiring such data.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 873566-74-6 | [1][2][3][4] |

| Molecular Formula | C₆H₇BFNO₂ | [1][3][5] |

| Molecular Weight | 154.93 g/mol | [1][4] |

| Alternate Names | 2-fluoro-5-aminophenyl boronic acid | [1] |

Hypothesized Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These are estimations based on the known structure and publicly available data for similar compounds like 2-fluorophenylboronic acid, 4-fluorophenylboronic acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothesized)

| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) and Multiplicity | Notes |

| ¹H NMR | DMSO-d₆ | ~7.5 - 6.5 (m, 3H, Ar-H), ~5.2 (br s, 2H, NH₂), ~8.0 (s, 2H, B(OH)₂) | The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The amino and boronic acid protons are exchangeable with D₂O. |

| ¹³C NMR | DMSO-d₆ | ~160 (d, J ≈ 240 Hz, C-F), ~145 (d, J ≈ 10 Hz, C-NH₂), ~120-110 (m, Ar-C), ~130 (C-B) | The carbon attached to fluorine will show a large coupling constant. Other aromatic carbons will show smaller couplings to fluorine. The carbon attached to the boronic acid group is often difficult to observe due to quadrupolar relaxation of the boron nucleus. |

| ¹⁹F NMR | DMSO-d₆ | ~ -110 to -120 | The chemical shift is referenced to CFCl₃. The signal will likely be a multiplet due to coupling with aromatic protons. |

| ¹¹B NMR | DMSO-d₆ | ~20 - 30 | The chemical shift is broad due to the quadrupolar nature of the boron nucleus. |

Infrared (IR) Spectroscopy (Hypothesized)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3500 - 3300 | O-H stretch (boronic acid), N-H stretch (amine) | Strong, Broad |

| ~3050 | Aromatic C-H stretch | Medium |

| ~1620 | N-H bend | Medium |

| ~1580, 1480 | Aromatic C=C stretch | Medium-Strong |

| ~1350 | B-O stretch | Strong |

| ~1250 | C-N stretch | Medium |

| ~1100 | C-F stretch | Strong |

Mass Spectrometry (MS) (Hypothesized)

| Technique | Ionization Mode | Expected m/z | Notes |

| LC-MS | ESI+ | 156.06 [M+H]⁺, 138.05 [M+H-H₂O]⁺ | Electrospray ionization is a soft technique suitable for polar, non-volatile compounds. Dehydration is a common fragmentation pathway for boronic acids.[6] |

| LC-MS | ESI- | 154.04 [M-H]⁻ | In negative ion mode, the deprotonated molecule is expected.[6] |

| GC-MS | EI (after derivatization) | Varies | Direct analysis by GC-MS is challenging due to the low volatility and thermal instability of boronic acids, which can form cyclic boroxines. Derivatization (e.g., with trimethylsilane) is typically required.[6] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

To confirm exchangeable protons (NH₂ and OH), add a drop of D₂O to the sample and re-acquire the spectrum; the corresponding signals should diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

¹⁹F and ¹¹B NMR Acquisition:

-

If the spectrometer is equipped with the appropriate probes, acquire spectra for these nuclei using standard instrument protocols.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.[6]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, operated in both positive and negative modes in separate runs to obtain comprehensive data.

-

Scan Range: A typical mass range would be m/z 50-500.

-

Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe characteristic fragment ions.[6]

-

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Cornerstone of Modern Synthesis: An In-depth Guide to Boronic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, finding widespread application in pharmaceutical development, materials science, and chemical biology. Their unique electronic properties, mild reactivity, and general stability have positioned them as crucial building blocks for complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental principles of boronic acid chemistry, with a focus on their structure, key reactions, and the practical application of this knowledge in a laboratory setting.

Core Principles of Boronic Acids: Structure and Reactivity

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. The boron atom in a neutral boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency confers Lewis acidity upon the boron center, making it susceptible to nucleophilic attack. This fundamental property underpins the vast majority of boronic acid reactivity.[1][2]

Upon interaction with a Lewis base, such as a hydroxide ion or a diol, the hybridization of the boron atom changes from sp² to sp³, adopting a more stable tetrahedral geometry.[3] This reversible covalent interaction is a hallmark of boronic acid chemistry and is central to their use as sensors and in dynamic covalent chemistry.[4] The pKa of a typical boronic acid is around 9, but the formation of a tetrahedral boronate complex with a diol can lower the pKa to approximately 7, a feature that is particularly relevant in biological systems.[5]

Key Reactions in the Boronic Acid Repertoire

The versatility of boronic acids is showcased in a variety of powerful chemical transformations. The following sections detail the fundamentals and practical aspects of three cornerstone reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Liebeskind-Srogl coupling, alongside the fundamental reaction with diols.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate, forming a new carbon-carbon bond. Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and polyolefins.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) complex.[5][6]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Quantitative Data:

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

| 4-Bromobenzonitrile | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 90 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methylphenylboronic acid

Materials:

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromoanisole, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add degassed toluene and degassed water to the Schlenk tube via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Catalytic Cycle Diagram:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This copper-catalyzed reaction couples boronic acids with amines, anilines, amides, alcohols, and phenols, often under mild, aerobic conditions.

Mechanism: The mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura coupling, but a generally accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.

-

Ligand Exchange/Deprotonation: The amine or alcohol substrate coordinates to the Cu(II) center, often facilitated by a base.

-

Transmetalation: The aryl group of the boronic acid is transferred to the copper center.

-

Reductive Elimination: The C-N or C-O bond is formed from a Cu(III) intermediate, yielding the product and a Cu(I) species.

-

Oxidation: The Cu(I) is re-oxidized to the active Cu(II) catalyst by an oxidant, typically oxygen from the air.[7][8]

Quantitative Data:

| Amine/Alcohol | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 92 |

| Imidazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 85 |

| Phenol | 3,5-Dimethylphenylboronic acid | Cu(OAc)₂ (20) | DMAP | CH₂Cl₂ | RT | 88 |

| Benzylamine | Phenylboronic acid | CuI (10) | K₂CO₃ | DMF | 100 | 78 |

Experimental Protocol: Chan-Lam N-Arylation of Aniline with Phenylboronic Acid

Materials:

-

Aniline (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Pyridine (2.0 mmol, 2.0 equiv)

-

Dichloromethane (CH₂Cl₂, 5 mL)

-

Saturated aqueous ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve aniline, phenylboronic acid, and Cu(OAc)₂ in CH₂Cl₂.

-

Base Addition: Add pyridine to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature, open to the air. Monitor the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄OH. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[9][10]

Catalytic Cycle Diagram:

Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.

The Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms ketones from the reaction of a thioester and a boronic acid. This reaction is typically co-catalyzed by palladium(0) and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC).

Mechanism: The mechanism involves the cooperative action of both palladium and copper.

-

Thioester Activation: The copper(I) salt coordinates to the sulfur atom of the thioester, activating it towards oxidative addition.

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-sulfur bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The acyl and aryl/alkenyl groups on palladium couple to form the ketone product and regenerate the Pd(0) catalyst.[11]

Quantitative Data:

| Thioester | Boronic Acid | Pd Catalyst (mol%) | Cu(I) Salt (equiv) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| S-Phenyl benzothioate | Phenylboronic acid | Pd₂(dba)₃ (2.5) | CuTC (1.5) | P(2-furyl)₃ (10) | THF | 50 | 95 |

| S-Ethyl 4-methoxybenzothioate | Vinylboronic acid | Pd(PPh₃)₄ (5) | CuTC (1.5) | - | THF | 50 | 88 |

| S-Phenyl thiophene-2-carbothioate | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2.5) | CuTC (1.5) | P(2-furyl)₃ (10) | Dioxane | 80 | 91 |

| S-tert-Butyl ethanethioate | 2-Naphthylboronic acid | Pd(OAc)₂ (5) | CuI (1.5) | Xantphos (10) | Toluene | 100 | 85 |

Experimental Protocol: Liebeskind-Srogl Coupling of S-Phenyl benzothioate with Phenylboronic Acid

Materials:

-

S-Phenyl benzothioate (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

-

Tris(2-furyl)phosphine (P(2-furyl)₃, 0.1 mmol, 10 mol%)

-

Copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF, 5 mL)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube, combine S-phenyl benzothioate, phenylboronic acid, Pd₂(dba)₃, P(2-furyl)₃, and CuTC.

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous THF via syringe.

-

Reaction: Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography.[12]

Catalytic Cycle Diagram:

Caption: Catalytic cycle of the Liebeskind-Srogl coupling reaction.

Reversible Covalent Bonding with Diols

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone of their application in chemical sensing and materials science. This equilibrium is sensitive to pH, temperature, and the structure of both the boronic acid and the diol.

Kinetics and Thermodynamics: The formation of the five-membered (from 1,2-diols) or six-membered (from 1,3-diols) cyclic boronate ester is a dynamic process. The kinetics of this reaction are generally fast, with equilibrium often being reached within seconds to minutes.[13] The thermodynamic stability of the resulting boronate ester is influenced by factors such as ring strain and the electronic nature of the substituents on the boronic acid.

Quantitative Data:

| Boronic Acid | Diol | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_a (M⁻¹) |

| Phenylboronic acid | Fructose | 287 | 0.23 | 1248 |

| Phenylboronic acid | Glucose | 0.6 | 0.13 | 4.6 |

| 3-Nitrophenylboronic acid | Catechol | 1500 | 0.05 | 30000 |

| 4-Methoxyphenylboronic acid | Alizarin Red S | 5.2 x 10⁴ | 1.8 | 2.9 x 10⁴ |

Experimental Protocol: Kinetic Analysis of Boronic Acid-Diol Binding by Stopped-Flow Fluorescence Spectroscopy

Materials:

-

Fluorescent boronic acid (e.g., an aminonaphthalimide-based boronic acid sensor)

-

Diol (e.g., glucose, fructose)

-

Buffer solution (e.g., phosphate buffer at physiological pH)

-

Stopped-flow spectrometer

Procedure:

-

Solution Preparation: Prepare stock solutions of the fluorescent boronic acid and the diol in the desired buffer.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature.

-

Kinetic Measurement: Rapidly mix equal volumes of the boronic acid and diol solutions in the stopped-flow apparatus.

-

Data Acquisition: Monitor the change in fluorescence intensity over time.

-

Data Analysis: Fit the kinetic data to an appropriate model (e.g., single exponential) to determine the observed rate constant (k_obs). By varying the concentration of the diol, the association (k_on) and dissociation (k_off) rate constants can be determined from a plot of k_obs versus diol concentration.[13]

Logical Relationship Diagram:

Caption: Equilibrium between trigonal boronic acid and tetrahedral boronate species.

Conclusion